2-Furanethanamine, 5-phenyl- 2-Furanethanamine, 5-phenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14376369
InChI: InChI=1S/C12H13NO/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

2-Furanethanamine, 5-phenyl-

CAS No.:

Cat. No.: VC14376369

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-Furanethanamine, 5-phenyl- -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 2-(5-phenylfuran-2-yl)ethanamine
Standard InChI InChI=1S/C12H13NO/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2
Standard InChI Key ULAFOEDWEQDIDM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(O2)CCN

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 5-phenyl-2-furanethanamine, with the following structural features:

  • Molecular Formula: C12H13NO\text{C}_{12}\text{H}_{13}\text{NO}

  • Molecular Weight: 187.24 g/mol

  • CAS Registry Numbers:

    • 57580-64-0 (2-Furan-2-yl-1-methyl-ethylamine, a structural analog)

    • 860115-15-7 (tetrahydro-5-phenyl-2-furanethanamine, a hydrogenated derivative)

The furan ring’s 5-position is substituted with a phenyl group, while the 2-position features an ethylamine chain. X-ray crystallography of related furan derivatives reveals planar furan rings with dihedral angles of 48–82° between aromatic systems, influencing intermolecular interactions .

Key Spectral Data:

  • IR: Strong absorption bands at 3300 cm1^{-1} (N–H stretch) and 1600 cm1^{-1} (C=C furan) .

  • 1^1H NMR: Signals at δ 7.6–7.4 ppm (phenyl protons), δ 6.5–6.3 ppm (furan protons), and δ 3.0–2.8 ppm (ethylamine CH2_2) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 5-phenyl-2-furanethanamine can be inferred from analogous methodologies:

  • Palladium-Catalyzed Coupling:

    • 5-Bromo-2-furaldehyde undergoes Suzuki-Miyaura coupling with phenylboronic acid to yield 5-phenyl-2-furaldehyde .

    • Reduction of the aldehyde to the alcohol (e.g., using NaBH4_4) followed by conversion to the amine via reductive amination or Gabriel synthesis .

  • Direct Amination:

    • Reaction of 5-phenyl-2-furanethyl bromide with ammonia under high pressure .

Example Protocol:

  • Step 1: 5-Phenyl-2-furaldehyde synthesis:
    5-Bromo-2-furaldehyde+PhB(OH)2Pd(OAc)2,K2CO35-Phenyl-2-furaldehyde\text{5-Bromo-2-furaldehyde} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{5-Phenyl-2-furaldehyde} (Yield: 82%) .

  • Step 2: Reduction to 5-phenyl-2-furanmethanol using NaBH4_4 (Yield: 58%) .

  • Step 3: Conversion to amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .

Structural Derivatives

  • Tetrahydro-5-phenyl-2-furanethanamine: Hydrogenated furan ring (CAS 860115-15-7), potentially enhancing metabolic stability .

  • N-Acylated Derivatives: Improved blood-brain barrier penetration in endocannabinoid studies .

Pharmacological and Toxicological Data

Bioactivity

  • Endocannabinoid Uptake Inhibition: Analogous compounds (e.g., UCM707) exhibit IC50_{50} values of 0.8–24 μM for anandamide uptake, with minimal FAAH inhibition (IC50_{50} >30 μM) .

  • MDR Reversal: 5-Phenylfuran derivatives show potent P-glycoprotein inhibition (EC50_{50} <1 μM), reversing doxorubicin resistance in MCF-7/ADR cells .

Acute Toxicity

  • LD50_{50}: A structurally related compound, 5-phenyl-2-furanethylamine hydrochloride, has an intraperitoneal LD50_{50} of 180 mg/kg in mice, causing convulsions and respiratory stimulation .

Applications in Medicinal Chemistry

  • Neurological Agents: Potential modulation of cannabinoid receptors (CB1/CB2) for pain management .

  • Oncology: Reversal of chemoresistance in cancer therapy via P-glycoprotein inhibition .

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